Cas no 461391-24-2 (4-Phenylbutyric-2,2,3,3-d4 Acid)

4-Phenylbutyric-2,2,3,3-d4 Acid structure
461391-24-2 structure
Product Name:4-Phenylbutyric-2,2,3,3-d4 Acid
Numero CAS:461391-24-2
MF:C10H12O2
MW:164.201083183289
CID:328706
PubChem ID:4775
Update Time:2025-04-19

4-Phenylbutyric-2,2,3,3-d4 Acid Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenebutanoic-a,a,b,b-d4 acid(9CI)
    • gamma-phenyl-Butyrate
    • Butyric acid, 4-phenyl-
    • KBio2_001811
    • AM84635
    • 4-Phenylbutyric Acid-13C6
    • InChI=1/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)
    • KBio1_001854
    • BCP10715
    • .omega.-Phenylbutanoic acid
    • CX1106
    • 4-Phenyl-n-butyric acid
    • BDBM50480960
    • CHEBI:41500
    • Spectrum5_001003
    • Z234895119
    • NCGC00018113-02
    • 3tz2
    • DTXSID2037631
    • SPBio_001755
    • P0643
    • Benzenebutanoic acid
    • gamma-Phenylbutyrate
    • KBioGR_000384
    • NC00469
    • NCGC00018113-01
    • 2-methyl-1-phenyl-propan-2-amine
    • KBio2_006947
    • SMR000059104
    • AI3-12065
    • gamma-Phenyl-n-butyric acid
    • 4-phenyl-Butyrate
    • DB06819
    • 4-Phenylbutyric acid (4-PBA)
    • 4-PHENYL-BUTANOIC ACID
    • MLS000069408
    • KBioSS_001811
    • BSPBio_002484
    • DivK1c_006910
    • 4-Phenylbutanoic acid
    • Phenylbutyric acid
    • EINECS 217-341-8
    • KBio2_004379
    • NCGC00018113-03
    • PS-4322
    • bmse000701
    • MLS001076482
    • 4-Phenyl butyric acid
    • 4-PHENYLBUTYRIC-D11 ACID
    • DTXCID0017631
    • 1-Phenylbutyric acid
    • OBKXEAXTFZPCHS-UHFFFAOYSA-
    • EC 217-341-8
    • Spectrum3_000782
    • C21793
    • 4-PHENYLBUTYRIC-2,2,3,3-D4 ACID
    • Benzenebutanoate
    • SY004771
    • 1262970-43-3
    • 4-PBA;Benzenebutyric acid
    • gamma-Phenylbutanoic acid
    • Epitope ID:167707
    • omega-Phenylbutanoic acid
    • GTPL8480
    • AC-3254
    • NCGC00018113-18
    • HMS3259M07
    • s3592
    • HY-A0281
    • 4-Phenyl-butyric acid
    • GAMMA-PHENYL-BUTYRIC ACID
    • BRD-K67102207-236-01-0
    • FT-0673736
    • g-Phenylbutanoic acid
    • gamma-Phenylbutyric acid
    • FT-0619401
    • Spectrum_001331
    • g-Phenylbutanoate
    • F2190-0002
    • .gamma.-Phenylbutyric acid
    • Opera_ID_387
    • NCGC00018113-04
    • 3-phenylpropylcarboxylic acid
    • EN300-35719
    • HMS2234G14
    • MFCD00004403
    • Benzenebutyrate
    • 4-Phenolsulfonic acid sodium
    • KBio3_001704
    • Q27088364
    • w-Phenylbutanoate
    • 2ay7
    • HDInhib_000004
    • NS00008326
    • NSC295
    • SpecPlus_000814
    • CHEMBL1469
    • PBA
    • NCI60_002455
    • w-Phenylbutanoic acid
    • Spectrum4_000092
    • .gamma.-Phenyl-n-butyric acid
    • Spectrum2_001798
    • 1821-12-1
    • g-Phenylbutyric acid
    • UNII-7WY7YBI87E
    • BRD-K67102207-001-02-6
    • CS-D1686
    • 7WY7YBI87E
    • STR05306
    • Q-200507
    • 4-Phenyl-n-butyrate
    • A812651
    • g-phenyl-Butyrate
    • omega-Phenylbutanoate
    • SCHEMBL1716
    • PHENYLBUTANOIC ACID
    • g-Phenylbutyrate
    • 461391-24-2
    • 4-PHENYLBUTYRIC ACID
    • g-phenyl-Butyric acid
    • NSC-295
    • NCI60_020145
    • gamma-Phenylbutanoate
    • Benzenebutyric acid
    • 4-Phenylbutyric acid sodium 100 microg/mL in Acetonitrile:Water
    • 4-Phenylbutyric acid, 99%
    • AKOS000154540
    • NSC 295
    • CCG-39733
    • omega-phenylbutyric acid
    • 4-Phenylbutyric-2,2,3,3-d4 Acid
    • Inchi: 1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)
    • Chiave InChI: OBKXEAXTFZPCHS-UHFFFAOYSA-N
    • Sorrisi: OC(CCCC1C=CC=CC=1)=O

Proprietà calcolate

  • Massa esatta: 164.083729621g/mol
  • Massa monoisotopica: 164.083729621g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 4
  • Complessità: 137
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 37.3Ų

Proprietà sperimentali

  • LogP: 2.42

4-Phenylbutyric-2,2,3,3-d4 Acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
P319611-1mg
4-Phenylbutyric-2,2,3,3-d4 Acid
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